Neocarrabiose

Beschreibung

Overview of Neocarrabiose in Marine Glycobiology and Polysaccharide Research

Marine glycobiology encompasses the study of carbohydrates in marine organisms and environments. Polysaccharides, particularly those from algae, represent a vast and diverse group of these carbohydrates. Carrageenans, found in red algae, are prominent examples, and their structural variations (kappa, iota, lambda) are defined by their sulfation patterns and the presence of 3,6-anhydrogalactose dsmz.dempg.deresearchgate.net. This compound, specifically the structure 3-O-(3,6-anhydro-α-D-galactopyranosyl)-D-galactopyranose, is a core disaccharide unit found within the structure of kappa- and iota-carrageenans researchgate.netthegoodscentscompany.com. Research into this compound, therefore, is intrinsically linked to understanding the structure, properties, and metabolism of these important red algal polysaccharides.

Contextual Significance within Red Algal Polysaccharide Catabolism

The catabolism of red algal polysaccharides, such as carrageenans, is a crucial process in marine ecosystems, primarily carried out by specialized marine bacteria sci-hub.sefishersci.canih.govgenome.jp. These bacteria possess sophisticated enzymatic machinery, often organized within polysaccharide utilization loci (PULs), to break down these complex polymers sci-hub.sefishersci.canih.govguidetopharmacology.orgpdbj.org. Carrageenases, a type of glycoside hydrolase, are key enzymes in this process, cleaving the internal β-(1→4) linkages of carrageenans to yield oligosaccharides of the this compound series dsmz.defishersci.cawikipedia.orgfishersci.ca. This compound, and its sulfated forms like this compound-4-O-sulfate, are thus central intermediates in the bacterial degradation pathways of kappa- and iota-carrageenans thegoodscentscompany.comsci-hub.sepdbj.orgfishersci.cawikipedia.org. Further enzymatic action by sulfatases and anhydrogalactosidases is required to fully break down these oligosaccharides into monosaccharides like D-galactose and 3,6-anhydro-D-galactose, which can then be metabolized by the bacteria sci-hub.sefishersci.canih.govguidetopharmacology.orgresearchgate.net.

Broader Implications for Marine Ecosystem Carbon Cycling and Biotechnological Advancement

The microbial degradation of algal polysaccharides plays a vital role in the marine carbon cycle fishersci.canih.govgenome.jpuni.luscribd.com. By breaking down complex polymers like carrageenans into smaller, bioavailable molecules, marine bacteria facilitate the recycling of significant amounts of photosynthetically fixed carbon fishersci.cagenome.jpscribd.com. This compound, as a primary product of carrageenan breakdown, is a transient but important component in this carbon flow.

Beyond its ecological significance, the enzymatic degradation of carrageenans to produce this compound and other oligosaccharides has significant biotechnological potential. These carrageenan-derived oligosaccharides are gaining interest for their potential bioactivities, including antioxidant, anti-inflammatory, antiviral, and antitumor properties researchgate.netwikipedia.orgfishersci.camdpi.com. Enzymatic methods offer a precise and environmentally friendly approach to produce specific this compound-containing oligosaccharides compared to traditional chemical hydrolysis, which can yield undesirable byproducts wikipedia.orgfishersci.ca. This opens avenues for the development of functional foods, pharmaceuticals, and other high-value products from renewable red algal biomass researchgate.netwikipedia.orgfishersci.ca. Research findings highlight the successful enzymatic production of β-neocarrabiose and 3,6-anhydro-D-galactose from κ-carrageenan using a multi-step enzymatic process wikipedia.orgmdpi.com.

Detailed Research Findings

Research has elucidated the enzymatic pathways involved in the formation and further degradation of this compound. Carrageenases, such as the κ-carrageenase from Pedobacter hainanensis, have been shown to cleave κ-carrageenan at specific β-1,4 linkages, yielding sulfated oligosaccharides composed of this compound units fishersci.ca. The major degradation product in some cases is this compound-4-O-sulfate thegoodscentscompany.comwikipedia.org.

Further breakdown of these sulfated this compound oligosaccharides involves the action of sulfatases, which remove sulfate (B86663) groups, and glycoside hydrolases, such as α-1,3-(3,6-anhydro)-D-galactosidases (e.g., GH127 and GH129 families), which cleave the α-(1→3) linkage in this compound to release D-galactose and 3,6-anhydro-D-galactose sci-hub.sefishersci.canih.govguidetopharmacology.orgresearchgate.net. Studies on marine bacteria like Paraglaciecola hydrolytica and Colwellia echini have identified specific enzymes and polysaccharide utilization loci (PULs) dedicated to the complete degradation of carrageenans, including the steps involving this compound sci-hub.seguidetopharmacology.orgpdbj.org.

Computational studies have also provided insights into the conformational preferences of this compound and its sulfated forms in different environments nih.govresearchgate.netecostore.comchem960.com. These studies help in understanding the molecular behavior and interactions of these disaccharides.

Data from enzymatic bioconversion processes demonstrates the potential for producing this compound and other valuable products. For instance, an enzymatic process using recombinant enzymes and cell-free extract from Colwellia echini A3T successfully produced β-neocarrabiose and 3,6-anhydro-D-galactose from κ-carrageenan wikipedia.orgmdpi.com. The yields from this optimized process were reported as 0.52 g of β-neocarrabiose and 0.24 g of 3,6-anhydro-D-galactose from 1 g of κ-carrageenan wikipedia.orgmdpi.com.

Interactive Data Table 1: Enzymatic Conversion Yields from κ-Carrageenan

| Product | Yield (g/g κ-Carrageenan) |

| β-Neocarrabiose | 0.52 |

| 3,6-Anhydro-D-galactose | 0.24 |

Data based on an optimized enzymatic process described in research findings wikipedia.orgmdpi.com.

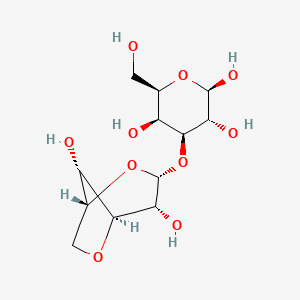

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C12H20O10 |

|---|---|

Molekulargewicht |

324.28 g/mol |

IUPAC-Name |

(2R,3R,4S,5S,6R)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |

InChI |

InChI=1S/C12H20O10/c13-1-3-5(14)10(7(16)11(18)20-3)22-12-8(17)9-6(15)4(21-12)2-19-9/h3-18H,1-2H2/t3-,4-,5+,6+,7-,8-,9+,10+,11-,12-/m1/s1 |

InChI-Schlüssel |

JWMBOBQNPBCYER-TWZFJHAESA-N |

Isomerische SMILES |

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O)CO)O)O)O |

Kanonische SMILES |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)O |

Synonyme |

3-O-(3,6-anhydro-alpha-D-galactopyranosyl)-beta-D-galactopyranose neocarrabiose |

Herkunft des Produkts |

United States |

Enzymatic Mechanisms and Biochemical Pathways of Neocarrabiose Formation

Carrageenase-Mediated Hydrolysis of Sulfated Galactans

Carrageenans are linear sulfated galactans composed of alternating β-1,4- and α-1,3-linked D-galactose derivatives. acs.org The enzymatic hydrolysis of these complex polysaccharides is initiated by carrageenases, which are endohydrolases that cleave internal β-1,4 glycosidic linkages. nih.gov This cleavage yields oligosaccharides of either the neocarrabiose or neoagarobiose (B1678156) series. nih.gov

κ-Carrageenase Action and this compound-4-O-sulfate Production

κ-Carrageenase (EC 3.2.1.83) is a specific type of carrageenase that acts on κ-carrageenan. creative-biogene.comcreative-enzymes.com This enzyme catalyzes the endohydrolysis of the β-1,4 linkages between D-galactose 4-sulfate and 3,6-anhydro-D-galactose units within the κ-carrageenan structure. creative-biogene.comcreative-enzymes.com The primary products of this hydrolysis are this compound-4-O-sulfate and neocarratetraose-sulfate. creative-biogene.comcreative-enzymes.complos.orgcdnsciencepub.com this compound-4-O-sulfate is specifically identified as 3-O-(3,6-anhydro-α-D-galactopyranosyl)-D-galactopyranose-4-O-sulfate. plos.orgnih.gov Studies on κ-carrageenase from Pseudoalteromonas carrageenovora have shown that it degrades κ-carrageenan down to the level of κ-neocarratetraose sulfate (B86663). nih.gov The mode of action of κ-carrageenase can be processive, particularly on solid substrates like carrageenan gel or powder, leading to the production of tetrasaccharides. portlandpress.com However, random depolymerization can also occur with soluble carrageenan. portlandpress.com

ι-Carrageenase and λ-Carrageenase Specificities Leading to this compound Variants

Similar to κ-carrageenase, ι-carrageenase (EC 3.2.1.157) and λ-carrageenase (EC 3.2.1.162) are also endohydrolases that cleave internal β-1,4 glycosidic bonds in their respective substrates, ι-carrageenan and λ-carrageenan. nih.gov These enzymes yield oligogalactans of the this compound or neoagarobiose series. nih.gov While κ- and ι-carrageenases belong to different glycoside hydrolase families (GH16 and GH82, respectively), λ-carrageenase is classified in a new GH family. nih.govnih.gov The specific sulfation patterns of ι- and λ-carrageenans lead to the production of this compound variants with different sulfation patterns compared to the product of κ-carrageenase action. For instance, ι-carrageenan has two sulfate groups per disaccharide unit, while λ-carrageenan has three. nih.gov This difference in sulfation directly influences the structure of the resulting this compound oligosaccharides.

Specificity of Glycosidic Linkage Cleavage (e.g., β-1,4 and α-1,3)

Carrageenases, including κ-, ι-, and λ-carrageenases, are characterized by their specificity for cleaving the β-1,4 glycosidic linkages within the carrageenan backbone. nih.govplos.orgnih.govnih.govresearchgate.netnih.govresearchgate.net This is a defining feature of these enzymes in the degradation of carrageenans, which are composed of alternating β-1,4 and α-1,3 linkages. acs.orgplos.orgportlandpress.comnih.govnih.gov While enzymes that hydrolyze the β-1,4 linkage are well-characterized, no enzyme specifically hydrolyzing the α-1,3 linkage in carrageenans has been found yet. nih.govvliz.be This suggests a specific enzymatic preference for the β-1,4 bond in these sulfated galactans.

Role of Glycosulfatases in this compound Desulfation

Following the initial hydrolysis by carrageenases, sulfated this compound oligosaccharides can undergo further modification through the removal of sulfate groups. This process is catalyzed by glycosulfatases. plos.org

Mechanism of Sulfate Group Removal (e.g., G4S Sulfatase, DA2S-Sulfatase)

Glycosulfatases play a crucial role in the complete utilization of sulfated galactans by removing sulfate esters from the sugar residues. acs.org In the context of this compound, specific sulfatases are involved in the desulfation of this compound sulfates. For example, the enzymatic desulfation of this compound sulfate leads to the removal of sulfate and the production of hydrogen ions. plos.orgmdpi.com While specific names like G4S Sulfatase or DA2S-Sulfatase are mentioned in the context of carrageenan modification and the screening for novel sulfatase activities, their precise mechanisms on this compound variants are part of the broader study of carrageenolytic systems. acs.orgplos.org The hydrolysis of sulfate groups from carrageenan oligosaccharides is considered a key step in their utilization. acs.org

Bioconversion to Non-Sulfated β-Neocarrabiose and Neoagarobiose

The desulfation of this compound sulfate by glycosulfatases can lead to the formation of non-sulfated products. Specifically, the enzymatic desulfation of this compound sulfate has been shown to result in the production of neoagarobiose. plos.orgmdpi.com This bioconversion highlights the interconnectedness of the degradation pathways for different red algal galactans, as this compound sulfate, derived from carrageenan, can be converted to neoagarobiose, a disaccharide unit found in agar (B569324). plos.orgmdpi.comfrontiersin.org The desulfation step is essential for the complete breakdown and potential further bioconversion of these oligosaccharides.

Associated Enzyme Activities and Synergistic Biocatalysis

The breakdown of carrageenan involves a suite of enzymes that act in concert, often within defined metabolic pathways. These enzymes include endo-acting carrageenases, exo-acting glycoside hydrolases, and sulfatases, which collectively depolymerize the complex sulfated galactans into smaller oligosaccharides and monosaccharides.

Exo-β-Galactosidases and Anhydrogalactosidases in Downstream Processing

In the downstream processing of carrageenan degradation, exo-acting enzymes play a significant role in further breaking down oligosaccharide products. Exo-β-galactosidases, classified within glycoside hydrolase (GH) families like GH2 and GH167, are involved in attacking the β-linkages in carrageenan degradation products, potentially releasing β-neocarrabiose (Nβ2) or other galactose-containing units from the non-reducing end of oligosaccharides. asm.orgacs.org Anhydrogalactosidases, specifically α-1,3-(3,6-anhydro)-D-galactosidases (belonging to GH127 and GH129 families), cleave the α-1,3 linkage between 3,6-anhydro-D-galactose (D-AHG) and D-galactose units, typically at the non-reducing end of oligosaccharides, releasing D-AHG. acs.orgnih.govidealg.org The combined action of these enzymes facilitates the complete saccharification of carrageenan oligosaccharides into monosaccharides like D-galactose and D-AHG. acs.orgacs.orgacs.org

Enzyme Kinetics, Substrate Affinity, and Catalytic Efficiency of Carrageenan-Degrading Enzymes

Studies on carrageenases from various bacteria have revealed variations in these kinetic parameters. For instance, a κ-carrageenase from an Antarctic macroalgae-associated bacterium, Car1383, showed a low Km, indicating high affinity for κ-carrageenan. frontiersin.org Comparative studies on two κ-carrageenases, CaKC16A and CaKC16B, from Catenovulum agarivorans DS2 demonstrated that CaKC16A, which contains a non-catalytic domain, exhibited better thermal stability, substrate affinity, and catalytic efficiency compared to CaKC16B, which lacks this domain. nih.govacs.org The presence of non-catalytic domains can play a vital role in maintaining favorable enzymatic properties. nih.govacs.org

Enzymatic degradation kinetics can be rapid. For example, the enzymatic hydrolysis of 5 g L–1 carrageenan by the carrageenase BovGH16 was completed within 1 hour for κ-carrageenan. acs.org

Polysaccharide Utilization Loci (PULs) and Microbial Catabolism

Marine bacteria often possess specialized genomic regions known as Polysaccharide Utilization Loci (PULs) that encode the necessary enzymes and transport systems for the efficient breakdown and uptake of specific complex polysaccharides like carrageenan. asm.orgnih.govfrontiersin.orgfrontiersin.org These PULs are crucial for the bacteria's ability to utilize carrageenan as a carbon source in the marine environment. asm.orgresearchgate.net

Genomic and Transcriptomic Analyses of this compound-Producing Marine Bacteria

Genomic and transcriptomic analyses have been instrumental in identifying and understanding the genes and regulatory mechanisms involved in carrageenan degradation and this compound production in marine bacteria. frontiersin.orgrcsb.orgresearchgate.netresearchgate.netorcid.orgorcid.org Whole-genome sequencing of carrageenan-degrading bacteria, such as Flavobacterium algicola and Photobacterium rosenbergii, has revealed the presence of numerous genes encoding carbohydrate-active enzymes (CAZymes) and proteins organized within PULs, directly correlating with their polysaccharide degradation capabilities. asm.orgfrontiersin.orgresearchgate.netnih.gov

Transcriptomic profiling allows researchers to observe which genes are expressed when bacteria are grown on carrageenan, providing insights into the active metabolic pathways and the regulation of gene expression in response to the presence of the polysaccharide. rcsb.orgresearchgate.netnih.gov These analyses have shown that carrageenan catabolism is often controlled by complex regulons. nih.gov Comparative genomic analyses of different carrageenan-degrading bacteria highlight the diversity of carrageenan metabolism-related genes and suggest horizontal gene transfer events have contributed to the distribution of carrageenan utilization capabilities among marine bacteria, particularly from Bacteroidetes to other phyla. nih.govnih.govbiorxiv.org

Elucidation of Carrageenan Metabolic Pathways in Specific Bacterial Strains (e.g., Pseudoalteromonas, Flavobacterium algicola, Catenovulum agarivorans, Tamlana sp., Bacteroides species)

Research on specific bacterial strains has provided detailed insights into the diverse carrageenan metabolic pathways.

Pseudoalteromonas : Species within the genus Pseudoalteromonas are well-known for their ability to metabolize carrageenan and often possess κ/ι-carrageenan-specific PULs. rcsb.orgresearchgate.netresearchgate.netresearchgate.net The carrageenan metabolism pathway in Pseudoalteromonas can involve endo-acting carrageenases (e.g., GH16) that depolymerize carrageenan into neocarrageenan oligosaccharides, followed by the action of sulfatases and exo-acting glycoside hydrolases. asm.orgresearchgate.netresearchgate.net Some Pseudoalteromonas strains, like Pseudoalteromonas haloplanktis LL1, exhibit a desulfurization-depolymerization pathway initiated by key sulfatases. researchgate.netnih.gov The complete λ-carrageenan depolymerization cascade in Pseudoalteromonas distincta U2A involves a complex array of ten glycoside hydrolases and five sulfatases working synergistically. biorxiv.org

Flavobacterium algicola : Flavobacterium algicola is capable of metabolizing κ-, ι-, and λ-carrageenan. asm.orgresearchgate.netnih.gov Its carrageenan metabolic pathways involve specific polysaccharide hydrolases, oligosaccharide sulfatases, and oligosaccharide glycosidases encoded within a carrageenan-specific PUL. asm.orgresearchgate.net A multifunctional G4S sulfatase in F. algicola plays a crucial role in removing sulfate groups from neocarrageenan oligosaccharides. asm.orgnih.gov F. algicola can utilize different metabolic pathways for carrageenan degradation, including one involving specific polysaccharide degradation and another involving nonspecific sulfate group removal. nih.govnih.gov

Catenovulum agarivorans : Catenovulum agarivorans DS2 is a carrageenan-degrading bacterium. nih.govacs.org Studies on this strain have characterized κ-carrageenases involved in the degradation of κ-carrageenan, leading to the production of this compound and neocarratetraose. nih.govacs.org The presence and characteristics of non-catalytic domains in these enzymes influence their enzymatic properties and the resulting degradation products. nih.govacs.org C. agarivorans also contains genes within its carrageenan utilization cluster, including those potentially involved in the import of degradation products. nih.gov

Tamlana sp. : Tamlana sp. S12 is a marine flavobacterium with the potential to degrade various algal polysaccharides, including carrageenan. frontiersin.orgresearchgate.netfrontiersin.orgmdpi.com Genomic analysis of Tamlana sp. S12 has identified PULs encoding carrageenan-targeting CAZymes, including GH127, which is involved in the hydrolysis of anhydrogalactose. frontiersin.orgresearchgate.net

Bacteroides species : Bacteroides species, particularly those found in the gut microbiome, are known for their ability to catabolize complex plant polysaccharides, including carrageenan. nih.govbiorxiv.orgnih.govresearchgate.netmdpi.com The ability of some Bacteroides strains to metabolize carrageenan is attributed to horizontal gene transfer events, likely from marine bacteria. nih.gov Carrageenan-active PULs have been identified in Bacteroides strains from different environments. biorxiv.org These PULs contain various CAZymes, including carrageenases (GH16, GH82, GH150, GH167) and sulfatases, which cooperate in the degradation process. biorxiv.orgnih.gov

These studies collectively demonstrate the intricate enzymatic machinery and diverse metabolic strategies employed by marine bacteria to degrade carrageenan, leading to the formation of this compound and other valuable products.

Structural Elucidation and Advanced Conformational Analysis of Neocarrabiose

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for determining the primary structure and probing the conformation of oligosaccharides like neocarrabiose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR, NOE) for Solution Conformations

NMR spectroscopy is a powerful technique for the structural elucidation and conformational analysis of carbohydrates in solution. slu.seslu.se Both one-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, and two-dimensional (2D) NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are routinely used. slu.senih.goviitb.ac.in

¹H-NMR and ¹³C-NMR provide information about the types of protons and carbons present and their chemical environments, aiding in the assignment of resonances to specific atoms within the this compound structure. slu.senih.gov Characteristic anomeric proton resonances are typically found in the range of 4.2-5.8 ppm (α-anomers between 4.8-5.8 ppm, β-anomers between 4.2-4.8 ppm), while anomeric carbon resonances appear between 95-110 ppm (α-anomers around 98-103 ppm, β-anomers around 103-106 ppm). slu.se

Nuclear Overhauser Effect (NOE) experiments, particularly 2D NOESY, are crucial for determining inter-proton distances, which provide insights into the molecule's conformation in solution. acs.orgnih.goviitb.ac.in By analyzing the intensities of NOE cross-peaks, researchers can infer the proximity of protons in space, helping to define the preferred orientation of the sugar rings relative to each other and the flexibility of the glycosidic linkage. acs.orgiitb.ac.in Experimental NOE data for this compound and its sulfated derivatives have been used to validate and refine conformational models derived from computational studies. acs.orgnih.gov

Mass Spectrometry (ESI-MS, ESI-CID-MS2, MALDI-TOF) for Oligosaccharide Profiling and Linkage Analysis

Mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), are widely applied for determining the molecular weight and elemental composition of oligosaccharides. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov These techniques are particularly useful for profiling complex mixtures of oligosaccharides, such as those obtained from the enzymatic or chemical hydrolysis of carrageenans. mdpi.comresearchgate.netresearchgate.netnih.gov

Tandem mass spectrometry (MS/MS), often coupled with collision-induced dissociation (CID), provides fragmentation patterns that are invaluable for determining the sequence and linkage positions within an oligosaccharide. mdpi.comresearchgate.netresearchgate.netnih.gov ESI-CID-MS² experiments on this compound and related carrageenan oligosaccharides yield characteristic fragment ions resulting from glycosidic bond cleavages (B-, C-, Y-, and Z-type ions) and cross-ring cleavages (A- and X-type ions). mdpi.com Analysis of these fragmentation patterns allows for the confirmation of the monosaccharide sequence (galactose linked to anhydrogalactose) and the determination of the glycosidic linkage position (1→3 linkage). mdpi.comnih.gov MALDI-TOF MS is also used for molecular mass determination and can be coupled with post-source decay (PSD) or CID for fragmentation analysis. researchgate.netresearchgate.netnih.govnih.gov

Computational Chemistry Approaches to Conformational Dynamics

Computational chemistry methods provide theoretical insights into the potential energy surface and conformational preferences of this compound, complementing experimental observations. These approaches allow for the exploration of conformational space and the calculation of energies associated with different molecular arrangements.

Density Functional Theory (DFT) Studies of Conformational Preferences in Gas Phase and Solution

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure and properties of molecules, including their conformational energies. researchgate.netpreprints.orgnih.govdntb.gov.ua DFT studies on this compound and its constituent monosaccharides or related disaccharides have been performed to investigate conformational preferences in both the gas phase and in solution. researchgate.netpreprints.orgdntb.gov.ua

These studies often involve generating adiabatic potential energy maps by systematically varying the glycosidic torsion angles (φ and ψ) and optimizing all other degrees of freedom at each point. researchgate.netpreprints.org DFT calculations can reveal the low-energy conformers and the energy barriers between them, providing a theoretical understanding of the molecule's flexibility. researchgate.netpreprints.org The inclusion of solvent effects, often using implicit solvent models like the Polarizable Continuum Model (PCM) or Solvation Model Density (SMD), is crucial for obtaining results relevant to solution-phase behavior, as solvent interactions can significantly influence conformational preferences. researchgate.netpreprints.orgnih.gov DFT calculations have shown that the preferred conformations can differ between the gas phase and aqueous solution, highlighting the importance of considering solvation. researchgate.netnih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Potential Energy Surfaces and Free-Energy Maps

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are widely used to study the conformational behavior and dynamics of carbohydrates. tandfonline.comacs.orguba.aracs.orgpsu.eduunits.itelifesciences.org MM force fields, such as MM3 or CHARMM, provide a simplified representation of the molecular potential energy based on classical mechanics, allowing for faster calculations on larger systems. tandfonline.comuba.arunits.it MM can be used to generate potential energy surfaces by varying torsion angles and minimizing the energy, similar to adiabatic DFT maps. tandfonline.comuba.arresearchgate.net

MD simulations extend this by simulating the time evolution of a molecular system, allowing for the exploration of conformational space and the calculation of thermodynamic properties. acs.orgacs.orgpsu.eduelifesciences.org MD simulations, particularly with explicit solvent molecules, can provide insights into the dynamic nature of this compound conformation in solution. researchgate.netacs.orgnih.govacs.orgpsu.edu Techniques like umbrella sampling can be combined with MD to calculate the potential of mean force (PMF) or free-energy maps as a function of the glycosidic torsion angles. nih.govacs.orgelifesciences.org These free-energy maps represent the energy landscape considering both enthalpy and entropy, providing a more complete picture of the stable conformations in solution. nih.govelifesciences.orgresearchgate.net MD simulations of this compound have revealed different preferred conformations in vacuum compared to water, with solvent effects playing a significant role in stabilizing certain conformers. researchgate.netacs.orgnih.gov

Analysis of Glycosidic Torsion Angles (φ, ψ) and Solvent Shift Effects

The conformation of a disaccharide like this compound is primarily described by the glycosidic torsion angles, φ and ψ, which define the rotation around the glycosidic linkage. researchgate.netacs.orgpsu.eduunits.it The φ angle is typically defined by the O5'-C1'-O4-C4 atoms, and the ψ angle by the C1'-O4-C4-C5 atoms, where the prime denotes atoms in the reducing sugar unit. researchgate.netresearchgate.net Conformational analysis using both spectroscopic data (especially NOE) and computational methods (DFT, MM, MD) focuses on determining the preferred values or ranges of these torsion angles. researchgate.netacs.orgiitb.ac.innih.govresearchgate.netacs.orgpsu.eduunits.itresearchgate.net

Potential energy or free-energy maps are often presented as Ramachandran-type plots, with φ on one axis and ψ on the other, showing the energy associated with different combinations of these angles. researchgate.netacs.orgnih.govunits.itresearchgate.net Low-energy regions on these maps correspond to stable conformations. researchgate.netacs.orgnih.govunits.itresearchgate.net

A significant finding from computational studies is the "solvent shift effect," where the preferred conformational minima observed in the gas phase or vacuum calculations shift in the presence of solvent, particularly water. researchgate.netnih.gov For this compound, MD simulations in water have shown a global minimum-energy solution conformation that differs considerably from the vacuum global minimum. researchgate.netnih.gov This solvent shift is attributed to interactions with water molecules, including hydrogen bonding and hydrophobic effects, which can stabilize conformations that are less favorable in vacuum. nih.govacs.orgpsu.edu The solvent shift effect highlights the importance of performing conformational analysis in a relevant environment (e.g., aqueous solution for biological systems) to accurately represent the molecule's behavior. researchgate.netnih.govnih.gov

Example Data Table (Illustrative - values are representative based on search results but may vary depending on specific study conditions):

| Method | Environment | Preferred φ (degrees) | Preferred ψ (degrees) | Notes |

| DFT | Gas Phase | ~80 | ~-140 | Based on potential energy maps. researchgate.net |

| MD Simulation | Water | ~175 | ~180 | Based on potential of mean force map. nih.gov |

| NMR (NOE) | Solution | Consistent with MD | Consistent with MD | Experimental validation. acs.orgnih.gov |

This table illustrates how different methods and environments yield different preferred conformational parameters for this compound, emphasizing the importance of considering solvent effects. researchgate.netnih.gov

Detailed Research Findings:

Research on this compound and related carrageenan disaccharides has provided detailed insights into their conformational landscapes. For this compound 4¹-sulfate, a building block of κ-carrageenan, combined MD simulations and ¹H NMR experiments indicated two principal minimum-energy conformations in vacuum, but only one stable conformation in water, consistent with experimental NOE data and the conformation observed in ι-carrageenan fibers by X-ray diffraction. acs.org The global minimum on the potential of mean force map for this compound in aqueous solution was found to be centered around (φ = 175°, ψ = 180°), a significant shift compared to the vacuum global minimum. nih.gov This solution conformation aligns with experimental NMR-NOE measurements and the crystal structure of this compound and fiber diffraction of ι-carrageenan. researchgate.netnih.gov Studies using the MM3 force-field on this compound and its sulfated derivatives indicated greater flexibility of the glycosidic linkage compared to similar compounds based on α-D-galactose. tandfonline.com Sulfation patterns were found to influence the global minimum positions, although the effect varied depending on the sulfation site. tandfonline.comresearchgate.net

X-Ray Diffraction Studies of Crystalline this compound and Related Structures

X-ray diffraction is a powerful technique used to determine the atomic and molecular structure of crystalline substances by analyzing the diffraction pattern produced when a beam of X-rays interacts with the crystal lattice wikipedia.org. This method has been applied to study the crystal structure of this compound monohydrate, providing detailed insights into its conformation and intermolecular interactions in the solid state nih.gov.

The crystal structure of this compound monohydrate, with the chemical formula C₁₂H₂₀O₁₀·H₂O, has been determined by X-ray crystallography. It crystallizes in the monoclinic space group P2₁. The unit cell dimensions were reported as a = 6.351(1) Å, b = 7.675(2) Å, c = 15.096(8) Å, and β = 91.11(1)° nih.govresearchgate.net.

Key findings from the X-ray diffraction studies on crystalline this compound monohydrate include the conformations of its constituent monosaccharide units and the orientation about the glycosidic linkage. The reducing unit (β-D-galactopyranose) adopts a ⁴C₁ chair conformation, while the non-reducing residue (3,6-anhydro-α-D-galactopyranosyl) is in a ¹C₄ conformation. The 3,6-anhydro bridge within the non-reducing residue is in an E conformation nih.govresearchgate.net.

The orientation around the (1→3) glycosidic linkage connecting the two sugar units is defined by the dihedral angles phi (φ) and psi (ψ). For crystalline this compound monohydrate, these angles were determined to be φ = 94.5° and ψ = 141.9° nih.govresearchgate.net.

Intramolecular hydrogen bonding also plays a role in stabilizing the conformation of this compound in the crystal lattice. An intramolecular hydrogen bond has been observed between O-5' of the non-reducing residue and O-2 of the reducing unit, with a distance of 2.777 Å nih.govresearchgate.net.

While the pyranose ring conformations in solution, as derived from NMR spectroscopy, were found to be not significantly different from those in the crystal, the 3,6-anhydro bridge was observed to assume a half-chair conformation in solution, in contrast to the E conformation in the crystal nih.gov. These conformational features have been rationalized through molecular modeling and computation of potential energy surfaces nih.gov.

X-ray diffraction studies have also been crucial in understanding the structures of related carrageenan polysaccharides, of which this compound is a repeating unit. Studies on oriented fibers of iota-carrageenan, for instance, suggest the presence of double helices in the solid state portlandpress.comnih.gov. Computer modeling, utilizing crystallographic data of sulfated monosaccharides, has been used to explore helical conformations of carrageenans and compare them with experimental data from X-ray fiber diffraction, showing good agreement between computed structures and those proposed from fiber diffraction studies vliz.becapes.gov.br. The results from X-ray diffraction on crystalline this compound and carrageenan fibers are consistent with conformational analyses using force-field calculations, which indicate greater flexibility of the glycosidic linkage in this compound compared to similar compounds lacking the 3,6-anhydrogalactose unit uba.artandfonline.com.

Furthermore, X-ray crystallography has been employed in structural studies of enzymes that interact with carrageenans, such as iota-carrageenase in complex with oligosaccharides like this compound, to understand the mechanism of action and substrate binding wwpdb.orgpdbj.orgcazypedia.orgrcsb.org.

Data from X-ray diffraction studies on crystalline this compound monohydrate are summarized in the table below:

| Parameter | Value | Standard Uncertainty | Unit |

| Space Group | P2₁ | - | - |

| Unit Cell Dimension a | 6.351 | 0.001 | Å |

| Unit Cell Dimension b | 7.675 | 0.002 | Å |

| Unit Cell Dimension c | 15.096 | 0.008 | Å |

| Beta (β) | 91.11 | 0.01 | ° |

| Glycosidic Angle φ | 94.5 | - | ° |

| Glycosidic Angle ψ | 141.9 | - | ° |

| Intramolecular H-bond (O-5'...O-2) Distance | 2.777 | - | Å |

Derivatives, Modifications, and Synthetic Analogues of Neocarrabiose

Sulfated Neocarrabiose Derivatives

Sulfation is a defining characteristic of carrageenans and their oligosaccharide fragments like this compound. The position and degree of sulfation significantly influence the physicochemical and biological properties of these molecules. This compound itself is typically found in sulfated forms as a result of carrageenan hydrolysis.

Key sulfated this compound derivatives include this compound-4-O-sulfate and this compound 2,4′-Bis(sulfate). This compound-4-O-sulfate is a major degradation product of κ-carrageenan hydrolysis by κ-carrageenase. plos.orgcdnsciencepub.comcdnsciencepub.com Its structure consists of 3-O-(3,6-anhydro-α-D-galactopyranosyl)-D-galactopyranose-4-O-sulfate. plos.orgcdnsciencepub.comcdnsciencepub.com Molecular dynamics simulations and NMR studies have been conducted to investigate the solution conformation of this compound 4-sulfate, a building block of κ-carrageenan. acs.orgacs.org These studies indicate that the conformation in water is influenced by solvation effects, with a specific conformation being favored. acs.org

This compound 2,4′-Bis(sulfate) is a building block of ι-carrageenan. oup.comresearchgate.netacs.orgrsc.org Molecular dynamics simulations have also been performed on this disaccharide to understand its conformational behavior in water. oup.comresearchgate.netrsc.orgresearchgate.net The most stable conformation of this compound 2,4′-bis(sulfate) has been determined through these simulations. researchgate.netresearchgate.net

The sulfation patterns of carrageenans and their derivatives are complex and can include sulfate (B86663) groups at various positions on the galactose and anhydrogalactose residues. mdpi.comresearchgate.net The biological effects of carrageenans are influenced by structural features such as the sulfation degree and the presence of 3,6-anhydrogalactose. mdpi.com

Desulfated and Anhydrogalactose Derivatives

Desulfation of this compound derivatives yields less sulfated or non-sulfated structures, altering their properties. Enzymatic desulfation of this compound sulfate can lead to the formation of neoagarobiose (B1678156), which is a non-sulfated disaccharide. plos.orgcdnsciencepub.com This process is catalyzed by glycosulfatase enzymes. plos.orgcdnsciencepub.com

3,6-Anhydro-D-galactose (DA) is a monosaccharide component of this compound and a key structural feature of κ- and ι-carrageenans. plos.orgnih.govgoogle.comiaea.org It can be obtained through the hydrolysis of carrageenans. google.com Both chemical and enzymatic methods can be used to obtain 3,6-anhydro-D-galactose from carrageenans. google.comresearchgate.net Acid hydrolysis can produce 3,6-anhydro-D-galactose, although the anhydro sugar can be slightly damaged during this process. mdpi.comgoogle.com Enzymatic approaches, often involving sulfatases and galactosidases, are also employed for the production of 3,6-anhydro-D-galactose from carrageenans and their oligosaccharides. nih.govacs.orgresearchgate.netnih.gov

The presence and configuration (D or L) of 3,6-anhydrogalactose residues are important structural determinants in algal galactans like agar (B569324) and carrageenan. google.comnih.gov

Pyruvylated this compound Variants

Carrageenans can also contain other modifications, such as pyruvate (B1213749) groups. nih.govnih.gov While less extensively studied than sulfated and desulfated derivatives, pyruvylated this compound variants can exist as part of the complex structure of certain carrageenans. The presence of pyruvate groups adds another layer of structural diversity to carrageenan oligosaccharides. Analysis of pyruvylated β-carrageenan has been performed using techniques like 2D NMR spectroscopy. nih.gov

Chemical and Enzymatic Synthesis of this compound Derivatives for Academic Research

The synthesis of this compound derivatives is important for academic research to obtain well-defined structures for studying their properties and biological activities. Both chemical and enzymatic methods are utilized for this purpose.

Chemical synthesis methods can involve various reactions to modify monosaccharide structures and form glycosidic bonds. numberanalytics.com For example, methods for synthesizing sulfated compounds can involve reactions with cyclic sulfates. google.comnih.gov

Enzymatic synthesis methods utilize enzymes to catalyze specific reactions, offering advantages such as high specificity. numberanalytics.com Enzymes like carrageenases and sulfatases are crucial for the enzymatic production of this compound and its derivatives from carrageenans. plos.orgcdnsciencepub.comcdnsciencepub.comacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net Enzymatic hydrolysis of carrageenans can yield specific sulfated oligosaccharides, including this compound sulfate. plos.orgcdnsciencepub.comresearchgate.netresearchgate.net A multi-step enzymatic process involving depolymerization, desulfation, and monomerization has been developed for the production of β-neocarrabiose and 3,6-anhydro-D-galactose from κ-carrageenan. acs.orgresearchgate.net

Chemoenzymatic synthesis, combining both chemical and enzymatic steps, is also employed to leverage the benefits of both approaches. numberanalytics.com

Research findings often detail the specific enzymes used, reaction conditions, and the characterization of the synthesized products using techniques like NMR and mass spectrometry. mdpi.comnih.gov

Table of Compounds and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound-4-O-sulfate sodium | 108321-76-2 |

| 3,6-Anhydro-D-galactose | 162133 |

| This compound 2,4′-Bis(sulfate) | Not readily available in search results |

| This compound | Not readily available in search results |

Data Tables:

Based on the search results, specific quantitative data suitable for interactive data tables within this limited scope is not consistently available across all subsections. However, research findings on enzymatic production yields can be presented.

Example Data (derived from search result acs.orgresearchgate.net):

| Starting Material | Enzyme Process Steps | Product(s) | Yield (g/g κ-carrageenan) |

| κ-carrageenan | Depolymerization, Desulfation, Monomerization | β-Neocarrabiose (β-NC2) | 0.52 |

| κ-carrageenan | Depolymerization, Desulfation, Monomerization | 3,6-Anhydro-D-galactose (d-AHG) | 0.24 |

This table illustrates the yields obtained from an optimized enzymatic process for producing specific this compound derivatives and 3,6-anhydro-D-galactose from κ-carrageenan.

Advanced Analytical Methodologies for Neocarrabiose and Its Oligomers

Chromatographic Techniques for Separation and Characterization

Chromatographic methods are fundamental for separating complex mixtures containing neocarrabiose and its oligomers based on differences in their physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture knauer.netmeasurlabs.com. In the context of this compound and its oligomers, HPLC is essential for analyzing the products of carrageenan hydrolysis and assessing the efficiency of enzymatic or chemical degradation processes researchgate.netjfda-online.com. The separation is achieved by passing the sample through a column packed with a stationary phase, where components interact differently based on their properties and the mobile phase composition knauer.net. For oligosaccharides like this compound, variations in stationary phases (e.g., amino-bonded or porous graphitic carbon columns) and mobile phases (e.g., acetonitrile/water mixtures or ammonium (B1175870) acetate (B1210297) gradients) can significantly influence separation efficiency and selectivity researchgate.netnih.gov. Detection is often performed using techniques such as evaporative light scattering detection (ELSD) or mass spectrometry (MS) researchgate.netnih.gov. HPLC procedures can involve methanolysis followed by the quantification of derivatives like 3,6-anhydrogalactose dimethylacetal for the analysis of carrageenan hydrolysis products scielo.br.

Gel Filtration Chromatography for Molecular Weight Distribution

Gel Filtration Chromatography (GFC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size in solution waters.comwikipedia.orgbitesizebio.com. This technique is particularly valuable for determining the molecular weight distribution of this compound oligomers, which can vary in size depending on the extent of carrageenan hydrolysis waters.commtoz-biolabs.com. The stationary phase in GFC consists of porous beads, and larger molecules that cannot enter the pores elute earlier, while smaller molecules that can access the pores are retained longer and elute later wikipedia.orgbitesizebio.commtoz-biolabs.com. GFC is a non-destructive method and is often used in the final purification steps for macromolecules mtoz-biolabs.comresearchgate.net. Calibration with standards of known molecular weights is typically required to estimate the molecular weight of unknown samples mtoz-biolabs.com.

Capillary Electrophoresis (CE) for Charge and Size-Based Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio under the influence of an electric field mdpi.comebsco.comlabmanager.com. CE is suitable for the analysis of charged molecules, including oligosaccharides that may carry sulfate (B86663) groups. In CE, analytes migrate through a narrow capillary filled with an electrolyte buffer mdpi.comclinicallab.comlongdom.org. The separation efficiency is influenced by factors such as the inherent charge of the analytes, their size and shape, and the composition and pH of the buffer mdpi.comclinicallab.comlongdom.org. Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed, where separation is primarily based on the charge-to-mass ratio clinicallab.com. CE offers advantages such as high separation efficiency and rapid analysis labmanager.comlongdom.org.

Spectrophotometric and Colorimetric Assays for Specific Residues (e.g., 3,6-anhydrogalactose)

Spectrophotometric and colorimetric assays are quantitative methods used to determine the concentration of specific components by measuring their absorbance or the color intensity of a reaction product. For carrageenan hydrolysis products like this compound, these assays are often employed to quantify characteristic residues such as 3,6-anhydrogalactose. The Yaphe method, for instance, is a classic colorimetric assay using resorcinol (B1680541) reagent to determine the 3,6-anhydrogalactose content in carrageenans and their derivatives google.commdpi.comconicet.gov.ar. This method involves a reaction that produces a colored compound whose intensity is proportional to the concentration of 3,6-anhydrogalactose, measurable by spectrophotometry scielo.brmdpi.com. While useful, the stability of 3,6-anhydrogalactose under acidic hydrolysis conditions can be a challenge for accurate quantification google.com. Enzymatic assays can also be used for the spectrophotometric quantification of specific residues or products, such as the determination of 3,6-anhydro-D-galactose using an enzymatic assay based on the activity of a dehydrogenase, where the production of NADH/H+ is measured by absorbance at 340 nm acs.org.

Integration of Multi-Omics Data in this compound Research (e.g., genomics, proteomics, metabolomics in enzyme discovery and pathway elucidation)

Multi-omics approaches, which integrate data from genomics, proteomics, and metabolomics, provide a comprehensive view of biological systems and are increasingly valuable in research related to this compound, particularly in the discovery and characterization of enzymes involved in its production from carrageenans vdoc.pubdokumen.pubmdpi.com.

Genomics provides information about the genetic potential of organisms, including the genes encoding carrageenan-degrading enzymes (carrageenases) and related sulfatases that produce this compound and other oligosaccharides researchgate.netresearchgate.net. Proteomics focuses on the expressed proteins, allowing for the identification and quantification of the actual enzymes present and active under specific conditions asm.orgnih.gov. Metabolomics analyzes the complete set of metabolites, providing insights into the metabolic pathways and the production of specific compounds like this compound researchgate.netnih.govbiorxiv.org.

Integrating these data sets can reveal the links between genes, proteins, and metabolites, aiding in the elucidation of carrageenan degradation pathways and the identification of novel enzymes with desired activities for efficient this compound production vdoc.pubmdpi.comasm.orgresearchgate.net. For example, genomic analysis can identify potential enzyme candidates, while proteomic and metabolomic data can confirm their expression and activity, and the resulting metabolic products researchgate.netasm.orgbiorxiv.org. This integrated approach helps overcome the limitations of single-omics analyses and provides a more holistic understanding of the biological processes involved mdpi.combiorxiv.org.

Ecological and Biological Context of Neocarrabiose Metabolism

Microbial Adaptations for Carrageenan Utilization in Diverse Marine Environments

Marine bacteria have evolved remarkable adaptations to efficiently utilize carrageenans as a carbon and energy source. fishersci.caresearchgate.net These adaptations include the development of diverse enzymatic systems capable of deconstructing the varied and complex structures of different carrageenan types (kappa, iota, lambda). researchgate.net The initial breakdown of carrageenans by extracellular or cell-surface-associated carrageenases yields smaller oligosaccharides, including neocarrabiose. researchgate.net Specific bacterial species, such as Alteromonas carrageenovora (formerly known as Pseudoalteromonas carrageenovora), possess specialized intracellular metabolic pathways to further process these oligosaccharides. researchgate.net In A. carrageenovora, the utilization of this compound involves dedicated enzymes like this compound phosphorylase and alpha-neocarrabiose 1-phosphate sulfohydrolase, which facilitate the cleavage and desulfation of this compound 1-phosphate, respectively. researchgate.net These intricate enzymatic pathways highlight the sophisticated metabolic machinery that marine microbes have developed to thrive on carrageenan-rich substrates. Such adaptations are prevalent in bacteria found in diverse marine habitats where red algae are abundant, demonstrating the widespread importance of microbial carrageenan degradation in these ecosystems. uni.lufishersci.caresearchgate.netdaneshyari.com The ability of microbes to target specific glycosidic linkages and sulfate (B86663) groups within carrageenan structures, including those that yield and further metabolize this compound, is a testament to their fine-tuned evolutionary responses to the availability of this specific polysaccharide substrate in their environment.

Enzymatic Bioprospecting for Novel this compound-Related Enzymes and Pathways

The unique enzymes involved in the degradation of carrageenans and the subsequent metabolism of products like this compound are of significant interest for enzymatic bioprospecting. uni.lu Bioprospecting efforts in marine environments aim to identify and isolate novel enzymes with potentially valuable properties for various industrial applications. uni.lu The diverse microbial communities found in marine habitats, including extreme environments like the deep sea, hydrothermal vents, and polar regions, represent a vast and largely untapped source of novel enzymes, including those involved in carrageenan and this compound metabolism. uni.lu Techniques such as metagenomics allow researchers to explore the genetic potential of these microbial communities for novel carrageenases, this compound phosphorylases, and other related enzymes, even from microorganisms that are difficult or impossible to culture in the laboratory. The discovery of new enzymes involved in the breakdown or modification of this compound could lead to the development of novel biocatalysts with applications in the food industry (e.g., for modifying carrageenan properties), the pharmaceutical sector, or in the production of biofuels from algal biomass. uni.lu Furthermore, the study of these novel enzymes and their associated metabolic pathways provides fundamental insights into the biochemical strategies employed by marine microbes for nutrient acquisition and their ecological roles in marine carbon cycling. uni.lufishersci.caresearchgate.netdaneshyari.com

Future Research Directions and Biotechnological Potential

Enzymatic Engineering for Tailored Neocarrabiose and Oligosaccharide Production

Enzymatic engineering plays a crucial role in developing efficient methods for producing carrageenan oligosaccharides with diverse bioactivities. frontiersin.org The enzymatic degradation of carrageenan polysaccharides by carrageenases, which specifically cleave β-1,4 linkages, is a key method for obtaining oligosaccharides under mild conditions. frontiersin.orgresearchgate.netnih.gov Different types of carrageenases, including κ-, ι-, and λ-carrageenases, exhibit substrate specificity towards the various carrageenan types. researchgate.netmdpi.com

Research in this area focuses on identifying and characterizing novel carrageenases and other enzymes involved in carrageenan degradation from marine bacteria. frontiersin.orgnih.govacs.org For instance, a newly identified bacterium, Photobacterium rosenbergii GDSX-4, isolated from red algae, has shown significant carrageenan-degrading activity. frontiersin.orgnih.govfrontiersin.org This strain's genome analysis revealed numerous genes encoding carbohydrate enzymes, including carrageenase. frontiersin.orgnih.govfrontiersin.org Under optimal conditions (40°C and pH 7.0), P. rosenbergii GDSX-4 was capable of completely hydrolyzing κ-carrageenan into oligosaccharides with degrees of polymerization ranging from 2 to 6, including κ-neocarrabiose, κ-neocarratetraose, and κ-neocarrahexaose. nih.govfrontiersin.orgresearchgate.net

Enzymatic processes for the bioconversion of sulfated polygalactans like κ-carrageenan into β-neocarrabiose and 3,6-anhydro-D-galactose have been designed. acs.org One such process, inspired by the carrageenan catabolic pathway in marine heterotrophic bacteria, involves three successive steps: depolymerization, desulfation, and monomerization, utilizing recombinant κ-carrageenase, GH127/GH129 α-1,3 anhydrogalactosidase, and cell-free extract. acs.org This optimized enzymatic process successfully produced β-neocarrabiose and D-AHG from κ-carrageenan. acs.org

Further research involves the engineering of existing enzymes to improve their catalytic efficiency and tailor their activity for the production of specific oligosaccharides. creative-enzymes.com Truncation of κ-carrageenase, for example, has been shown to modify catalytic activity and the composition of hydrolysis products. nih.gov The development of immobilized enzymes, such as κ-carrageenase immobilized onto modified materials, is also being explored to enhance stability and reusability for potential industrial scale-up. jmb.or.krnih.gov

Table 1: Enzymatic Production of β-Neocarrabiose and D-AHG from κ-Carrageenan acs.org

| Product | Yield (g/g κ-carrageenan) |

| β-Neocarrabiose | 0.52 |

| D-AHG | 0.24 |

Exploration of Novel Enzyme Activities and Substrate Specificities in Carrageenan Degradation

The discovery and characterization of novel enzymes capable of degrading carrageenan are crucial for understanding the complete carrageenan utilization pathways and developing new enzymatic processes. frontiersin.orgresearchgate.netnih.gov Marine bacteria are a rich source of these enzymes, including carrageenases and sulfatases, which play key roles in the depolymerization and desulfation of carrageenans. frontiersin.orgfrontiersin.orgnih.gov

While carrageenases cleave the glycosidic bonds, sulfatases are responsible for removing sulfate (B86663) groups, which significantly influence the properties of carrageenans and their degradation products. frontiersin.orgnih.goveuropa.eu Research is actively identifying and characterizing novel carrageenan sulfatases with specific activities towards different sulfation patterns in carrageenans and carrageenan oligosaccharides. acs.orgresearchgate.netnih.gov For instance, a novel κ-carrageenan sulfatase, AMOR_S1_16A, has been identified and characterized, which selectively desulfates the nonreducing end galactoses of κ-carrageenan oligomers. researchgate.netnih.gov This highlights the diversity of enzymes involved and the need for further exploration to fully understand their substrate specificities and mechanisms. researchgate.net

Studies on different carrageenases (κ-, ι-, and λ-carrageenases) reveal distinct specificities and mechanisms of action. κ-carrageenases typically cleave β-(1,4) linkages with retention of the anomeric configuration, while ι-carrageenases cleave the same linkage with inversion. researchgate.netnih.gov λ-carrageenases, belonging to a different glycoside hydrolase family, also cleave the β-(1,4) linkage. nih.gov Exploring the substrate specificity of these enzymes towards hybrid carrageenans and oligosaccharides with varying sulfation patterns is an ongoing area of research. acs.orgeuropa.eu

Development of Biocatalytic Processes for Rare Sugar Synthesis from Algal Polysaccharides

Algal polysaccharides, including carrageenans, represent a sustainable resource for the production of value-added chemicals, including rare sugars like 3,6-anhydro-D-galactose and oligosaccharides such as this compound. acs.orgacs.orgresearchgate.net Biocatalytic processes utilizing enzymes offer an environmentally friendly and specific approach for converting these complex polysaccharides into desired products, in contrast to harsh chemical methods. frontiersin.orgresearchgate.netmacrocascade.eu

The enzymatic pathways for carrageenan degradation in marine bacteria provide valuable blueprints for developing in vitro biocatalytic processes. acs.orgacs.org By combining specific carrageenases, sulfatases, and glycosidases, it is possible to design multi-step enzymatic cascades for the efficient production of this compound and other rare sugars from κ- and ι-carrageenans. acs.orgacs.org Recent studies have demonstrated the feasibility of enzymatic biotransformation of hybrid carrageenans to 3,6-anhydro-D-galactose. acs.org

Future research aims to optimize these biocatalytic processes for industrial scale production. This involves identifying and engineering highly efficient enzymes, developing cost-effective enzyme production methods (e.g., heterologous expression), and designing integrated processes that may involve enzyme immobilization and downstream product separation. frontiersin.orgnih.govjmb.or.krnih.gov The exploration of novel enzymes from diverse marine microorganisms continues to be important for expanding the repertoire of biocatalysts available for rare sugar synthesis from algal biomass. frontiersin.orgnih.govfrontiersin.org

Advanced Understanding of Glycosidic Linkage Conformation and Sulfation Pattern Influence on Enzymatic Recognition

The enzymatic recognition and degradation of carrageenans are highly influenced by their structural features, particularly the conformation of glycosidic linkages and the pattern of sulfation. Carrageenans are composed of alternating β-1,4- and α-1,3-linked D-galactose residues, with varying sulfation patterns at positions C2, C4, and C6, and the presence of 3,6-anhydro bridges. frontiersin.orgnih.govnih.gov

Studies on the structure of carrageenases bound to carrageenan fragments, such as the ι-carrageenase from Alteromonas fortis, provide insights into how enzymes recognize and interact with their polysaccharide substrates. researchgate.net Electrostatic interactions between basic amino acid residues in the enzyme's active site and the sulfate groups of the carrageenan chain play a significant role in recognition. researchgate.net

The specific sulfation pattern dictates which carrageenase can act on the polysaccharide. For example, κ-carrageenases act on κ-carrageenan (sulfated at C4 of the galactose residue), while ι-carrageenases act on ι-carrageenan (sulfated at C4 of the galactose and C2 of the anhydrogalactose). nih.gov The distribution of sulfate groups can also affect the accessibility of the polysaccharide chain to enzymes. slu.se

Advanced techniques like NMR spectroscopy are employed to study the structure and interactions of carrageenan oligosaccharides, providing detailed information about glycosidic linkage conformations and hydrogen bonding, which can influence enzyme activity. slu.se Understanding how these structural nuances affect enzyme binding affinity, catalytic efficiency, and product specificity is crucial for rational enzyme design and engineering for tailored this compound and oligosaccharide production. creative-enzymes.com Further research is needed to fully elucidate the complex interplay between carrageenan fine structure and enzymatic recognition. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing the structural properties of Neocarrabiose?

- Methodological Answer : this compound characterization typically employs nuclear magnetic resonance (NMR) spectroscopy for glycosidic linkage analysis, mass spectrometry (MS) for molecular weight determination, and X-ray diffraction (XRD) for crystallographic studies. Validating these results requires cross-referencing with existing literature on similar oligosaccharides and ensuring purity via high-performance liquid chromatography (HPLC) .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Methodological Answer : Reproducibility hinges on strict adherence to documented reaction conditions (e.g., temperature, pH, catalysts) and validation through triplicate experiments. Use of standardized reagents, coupled with detailed reporting of spectral data (e.g., NMR chemical shifts, MS fragmentation patterns), minimizes variability. Peer-reviewed protocols from journals like Carbohydrate Research provide reliable baselines .

Advanced Research Questions

Q. What experimental design strategies are optimal for investigating this compound's enzymatic hydrolysis under varying substrate conditions?

- Methodological Answer : A factorial design approach is recommended to test multiple variables (e.g., enzyme concentration, temperature, substrate purity). Kinetic parameters (Km, Vmax) should be derived using Michaelis-Menten models, with data normalized to control groups. Statistical tools like ANOVA can identify significant interactions between variables, while surface response methodology (SRM) optimizes reaction efficiency .

Q. How should researchers address contradictions in reported bioactivity data for this compound across different in vitro models?

- Methodological Answer : Contradictions often arise from differences in cell lines, assay conditions, or purity thresholds. To resolve discrepancies:

- Systematic Review : Compare methodologies from conflicting studies (e.g., cell viability assays vs. gene expression profiles).

- Meta-Analysis : Pool datasets using standardized effect sizes and assess heterogeneity via I² statistics.

- Replication : Conduct independent validation under controlled conditions, reporting negative results transparently .

Q. What advanced techniques are critical for elucidating this compound's interaction with microbial polysaccharide utilization loci (PULs)?

- Methodological Answer : Transcriptomic profiling (RNA-seq) and CRISPR-based gene knockout models can identify PULs responsive to this compound. Isothermal titration calorimetry (ITC) quantifies binding affinities, while cryo-electron microscopy (cryo-EM) visualizes structural interactions. Data integration via bioinformatics pipelines (e.g., KEGG pathway analysis) contextualizes findings within broader metabolic networks .

Data Analysis & Validation

Q. How can researchers statistically validate the significance of this compound's observed prebiotic effects in animal models?

- Methodological Answer : Employ mixed-effects models to account for inter-individual variability in microbiota composition. Alpha diversity indices (Shannon, Chao1) and differential abundance analysis (DESeq2) quantify microbial shifts. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) ensures robustness against multiple comparisons .

Q. What strategies mitigate bias when interpreting this compound's role in glycoconjugate vaccine development?

- Methodological Answer : Blind experimental designs, where researchers are unaware of sample groupings during data collection, reduce confirmation bias. Independent validation of antigen-antibody binding (e.g., ELISA, SPR) and pre-registration of hypotheses on platforms like Open Science Framework enhance transparency .

Methodological Challenges

Q. What are the key considerations for scaling this compound purification without compromising structural integrity?

- Methodological Answer : Scale-up requires optimizing chromatographic resins (e.g., size-exclusion vs. ion-exchange) and monitoring shear stress during lyophilization. Real-time analytics (e.g., inline FTIR) detect degradation, while stability studies (accelerated aging tests) validate storage conditions. Pilot-scale trials should precede industrial workflows .

Q. How can computational modeling enhance the prediction of this compound's solubility in novel solvent systems?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., GROMOS) predict solvation free energies. Pair these with experimental validation via phase diagrams and Hansen solubility parameters. Machine learning algorithms (e.g., random forests) trained on existing solubility datasets improve predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.